1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 952182-48-8
Cat. No.: VC2100198
Molecular Formula: C11H11BrN4O
Molecular Weight: 295.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952182-48-8 |
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Molecular Formula | C11H11BrN4O |
Molecular Weight | 295.14 g/mol |
IUPAC Name | 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide |
Standard InChI | InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17) |
Standard InChI Key | OXYZPKPDOFNAHU-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N |
Canonical SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N |
Introduction
Structural Characterization
1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole family of heterocyclic compounds. The molecule contains a 1,2,3-triazole ring which serves as the central structural element. This five-membered aromatic heterocycle is an important pharmacophore found in numerous biologically active molecules. The compound has a specific substitution pattern with a 4-bromobenzyl group at the N1 position, a methyl group at the C5 position, and a carboxamide group at the C4 position of the triazole ring .
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The 1,2,3-triazole ring: A five-membered aromatic heterocycle containing three nitrogen atoms in sequence
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4-bromobenzyl substituent: Provides a halogenated aromatic component that affects reactivity and binding properties
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Methyl group at position 5: A small alkyl substituent that influences the electronic properties of the triazole ring
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Carboxamide group at position 4: Introduces hydrogen bond donor and acceptor capabilities
This unique combination of functional groups creates a molecule with specific electronic distribution and spatial arrangement that determines its chemical behavior and potential biological interactions.
Chemical Identity and Properties
Basic Identification
The compound 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is identified by several systematic nomenclature systems and identifiers that facilitate its unambiguous recognition in chemical databases and literature.
Identifier Type | Value |
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PubChem CID | 24213865 |
Molecular Formula | C₁₁H₁₁BrN₄O |
Molecular Weight | 295.14 g/mol |
CAS Registry Number | 952182-48-8 |
IUPAC Name | 1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide |
The molecular formula C₁₁H₁₁BrN₄O indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom in the compound structure . This composition contributes to its relatively moderate molecular weight of 295.14 g/mol, which falls within a range often considered favorable for potential pharmaceutical applications.
Structural Representation
The compound can be represented through various notations that encode its structural information in formats readable by both humans and computers:
Representation Type | Value |
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SMILES | CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N |
InChI | InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17) |
InChIKey | OXYZPKPDOFNAHU-UHFFFAOYSA-N |
These representations enable precise communication about the compound's structure and facilitate computational analysis of its properties .
Physical Properties
The physical properties of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are significant for understanding its behavior in various environments and applications. While comprehensive experimental data is limited in the available literature, certain properties can be inferred from its structural features.
Solubility and Polarity
The compound contains both hydrophobic and hydrophilic components that influence its solubility profile. The bromine-substituted benzyl group contributes hydrophobic character, while the carboxamide group provides hydrogen bonding capability that enhances interaction with polar solvents. The triazole ring itself is moderately polar due to the presence of nitrogen atoms.
Based on its structural features, 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would likely demonstrate:
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Moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide
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Limited solubility in water
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Poor solubility in highly nonpolar solvents like hexane
Stability Considerations
Triazole compounds generally exhibit remarkable stability under various conditions. The aromatic character of the triazole ring contributes to chemical stability against oxidation and reduction. The carboxamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, but would likely be stable under physiological conditions.
Structural Analogs and Comparison
Several compounds share structural similarities with 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Understanding these relationships provides insight into potential modifications that might influence chemical and biological properties.
Comparative Analysis with Related Compounds
The table below outlines key structural analogs and their distinguishing characteristics:
The structural variations between these compounds, particularly in the nature of the substituents and their connectivity, can significantly influence properties such as:
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Binding affinity to potential biological targets
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Metabolic stability
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Physicochemical parameters relevant to drug-like properties
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Reactivity in chemical transformations
Spectroscopic Method | Expected Key Features |
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¹H NMR | Signals for aromatic protons (δ ~7.0-7.6 ppm), methylene protons (δ ~5.5 ppm), methyl protons (δ ~2.5 ppm), and amide protons (δ ~5.5-7.5 ppm) |
¹³C NMR | Signals for triazole carbons (δ ~130-150 ppm), aromatic carbons (δ ~120-135 ppm), carboxamide carbon (δ ~160-170 ppm), methylene carbon (δ ~50-55 ppm), and methyl carbon (δ ~10-15 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 295 (accounting for the bromine isotope pattern), with characteristic fragmentation patterns |
IR Spectroscopy | Characteristic bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹) |
These spectroscopic features would be essential for confirming the identity and purity of synthesized samples of the compound.
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